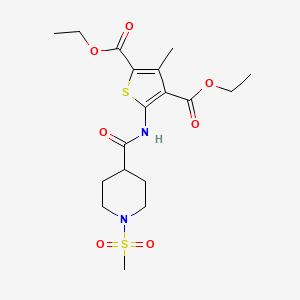

Diethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-4-carboxamido)thiophene-2,4-dicarboxylate

Description

Diethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-4-carboxamido)thiophene-2,4-dicarboxylate is a synthetic thiophene-based dicarboxylate derivative featuring a 1-(methylsulfonyl)piperidine-4-carboxamido substituent at the 5-position of the thiophene ring.

Properties

IUPAC Name |

diethyl 3-methyl-5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O7S2/c1-5-26-17(22)13-11(3)14(18(23)27-6-2)28-16(13)19-15(21)12-7-9-20(10-8-12)29(4,24)25/h12H,5-10H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYPOWNILQZNAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-4-carboxamido)thiophene-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

1. Synthesis of the Compound

The synthesis of this compound involves conventional organic chemistry methods, particularly focusing on the incorporation of piperidine derivatives. The synthesis pathway typically includes:

- Formation of Thiophene Core : The thiophene ring is constructed through cyclization reactions that can be facilitated by various catalysts.

- Carboxamidation : The introduction of the methylsulfonylpiperidine moiety is achieved through carboxamidation reactions, which enhance the compound's biological activity.

- Esterification : The final steps usually involve esterification to yield the diethyl ester form, which is critical for solubility and bioavailability.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives similar to this compound. For instance, compounds with similar structures exhibited significant activity against various pathogens:

These findings suggest that modifications in the thiophene and piperidine structures can lead to enhanced antibacterial properties.

2.2 Cytotoxicity Studies

In vitro cytotoxicity assays using MTT assays have shown that certain derivatives possess low cytotoxic effects on human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts). The results indicate a promising therapeutic index for these compounds:

The antimicrobial action of this compound may be attributed to its ability to inhibit key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have shown that these compounds can form strong interactions with active site residues, which are crucial for their inhibitory effects:

- Binding Interactions : The most active compounds were found to form hydrogen bonds and hydrophobic interactions with critical amino acids in the enzymes.

4. Case Studies

A significant case study involved the evaluation of a series of piperidine derivatives related to this compound. In this study:

- Compounds were screened against a panel of bacterial strains.

- The most potent derivatives were further tested for their cytotoxicity in mammalian cell lines.

The results indicated that while some compounds exhibited strong antibacterial properties, they maintained acceptable safety profiles in mammalian cells.

5. Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents. Its synthesis through established organic methods allows for further modifications that could enhance its biological activity and reduce toxicity.

Future research should focus on:

- Exploring structure-activity relationships (SAR) to optimize efficacy and safety.

- Conducting in vivo studies to assess pharmacokinetics and therapeutic potential.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiophene-2,4-dicarboxylate Derivatives

Key Observations

Polarity and Solubility: The target compound’s methylsulfonyl-piperidine group introduces significant polarity, likely improving aqueous solubility compared to analogs with aromatic substituents (e.g., phenoxy or o-tolyloxy groups) . Dimethyl esters (e.g., CAS 612043-95-5) exhibit lower molecular weight but reduced lipophilicity compared to diethyl esters .

Phenoxycarbonylamino (CAS 709021-08-9) provides π-π stacking opportunities but lacks the sulfonyl group’s electron-withdrawing effects, which may alter reactivity .

Bioactivity Implications :

- Sulfonamide-containing analogs (e.g., CAS 612043-95-5 and the target compound) are more likely to engage in sulfonamide-target interactions, a feature exploited in enzyme inhibition (e.g., carbonic anhydrase) .

Q & A

Q. What experimental methods are recommended for synthesizing Diethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-4-carboxamido)thiophene-2,4-dicarboxylate with high purity?

Methodological Answer: The synthesis of this compound requires multi-step organic reactions, including amide coupling, sulfonylation, and esterification. A typical approach involves:

- Amide Coupling : Reacting 1-(methylsulfonyl)piperidine-4-carboxylic acid with 5-aminothiophene derivatives using coupling agents like HATU or EDC in anhydrous DMF under nitrogen .

- Esterification : Protecting carboxylic acid groups via reflux with ethanol in the presence of catalytic sulfuric acid, followed by recrystallization (e.g., DMF-acetic acid mixtures) to isolate pure esters .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to achieve >95% purity. Monitor intermediates via TLC and confirm final structure using , , and HRMS .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic methods ensures structural validation:

- NMR Spectroscopy : identifies proton environments (e.g., methylsulfonyl peaks at ~3.0 ppm, ester ethyl groups at 1.2–1.4 ppm). confirms carbonyl carbons (160–180 ppm) and aromatic thiophene signals .

- Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks and fragmentation patterns consistent with the sulfonyl and piperidine moieties .

- HPLC-PDA : Assess purity (>98%) using reversed-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry optimize the reaction pathway for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) and reaction path search algorithms (e.g., GRRM) predict energetically favorable intermediates and transition states. Key steps include:

- Transition State Analysis : Identify rate-limiting steps (e.g., amide bond formation) and adjust reaction conditions (e.g., solvent polarity, temperature) to lower activation barriers .

- Solvent Optimization : COSMO-RS simulations model solvent effects on reaction yield, prioritizing DMF or THF for their ability to stabilize charged intermediates .

- Machine Learning : Train models on existing reaction datasets to predict optimal molar ratios and catalyst loadings, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer: Discrepancies often arise from assay-specific variables. A systematic approach includes:

- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 0.1–100 µM) in triplicate, using positive controls (e.g., known kinase inhibitors for enzymatic assays) .

- Computational Docking : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity consistency across protein conformers. Compare results with experimental IC values .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD test) to evaluate inter-assay variability and identify outliers .

Q. What experimental design strategies minimize resource consumption while maximizing data robustness?

Methodological Answer: Implement Design of Experiments (DoE) principles:

- Factorial Design : Screen variables (temperature, catalyst concentration, solvent) using a 2 factorial matrix to identify critical factors .

- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., yield, purity) via central composite design, reducing the number of required trials by 40–60% .

- High-Throughput Screening (HTS) : Use automated liquid handlers to test 96-well plate arrays, enabling rapid data collection on solubility and stability .

Q. How can heterogeneous catalysis improve the sustainability of synthesizing this compound?

Methodological Answer: Replace traditional homogeneous catalysts with recyclable alternatives:

- Solid Acid Catalysts : Sulfonated graphene oxide or zeolites for esterification steps, achieving >90% yield with 5 recycles .

- Enzyme-Mediated Reactions : Lipases (e.g., Candida antarctica) for enantioselective amide coupling in aqueous media, reducing organic solvent use .

- Flow Chemistry : Continuous-flow reactors with immobilized catalysts enhance mass transfer and scalability while minimizing waste .

Q. What strategies validate the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-MS .

- Plasma Stability Assays : Incubate with rat/human plasma (37°C, 24 h) and quantify remaining compound using LC-MS/MS .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze for polymorphic transitions (PXRD) or hydrolysis (FTIR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.